N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE
Overview
Description
N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that features a piperidine moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications
Preparation Methods
The synthesis of N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a carbonyl-containing phenyl derivative under specific conditions . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols
Scientific Research Applications
N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to biological receptors, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives such as:
- N-Methylpiperidine
- 4-Methylpiperidine
- N-Phenylpiperidine These compounds share structural similarities but differ in their specific functional groups and biological activities. N-{[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]METHYL}-N-PHENYLMETHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-12-14-22(15-13-17)21(24)19-10-8-18(9-11-19)16-23(27(2,25)26)20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWNULKOUDYMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.